3-(2,2-Difluoroethoxy)-5-(trifluoromethyl)benzoic acid

Description

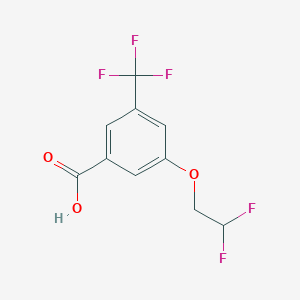

3-(2,2-Difluoroethoxy)-5-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative characterized by two key substituents: a 2,2-difluoroethoxy group at the 3-position and a trifluoromethyl group (-CF₃) at the 5-position of the aromatic ring. The trifluoromethyl group enhances electron-withdrawing properties, while the difluoroethoxy substituent contributes to steric bulk and metabolic stability.

Properties

IUPAC Name |

3-(2,2-difluoroethoxy)-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F5O3/c11-8(12)4-18-7-2-5(9(16)17)1-6(3-7)10(13,14)15/h1-3,8H,4H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDAQZLLOHBKPEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)OCC(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2,2-Difluoroethoxy)-5-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₉H₈F₅O₃

- Molecular Weight : 238.15 g/mol

- CAS Number : 65829-28-9

The compound features a trifluoromethyl group and a difluoroethoxy substituent, which enhance its lipophilicity and bioactivity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially acting as a COX (cyclooxygenase) inhibitor. This inhibition can lead to reduced inflammation and pain relief.

- Cell Signaling Modulation : The compound may influence cell signaling pathways related to apoptosis and cell proliferation. Preliminary studies indicate that it could modulate the activity of HDAC (histone deacetylase) enzymes, which are crucial in gene expression regulation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance:

- Cell Line Studies : In Jurkat T-cells, the compound showed an IC₅₀ value of approximately 0.1 µM for inhibiting HDAC activity, indicating potent biological activity. This was comparable to other known HDAC inhibitors .

| Cell Line | IC₅₀ (µM) |

|---|---|

| Jurkat | 0.1 |

| Neuro-2a | 0.15 |

In Vivo Studies

In vivo studies have also been conducted to assess the pharmacokinetics and therapeutic potential of the compound:

- Animal Models : In rodent models of inflammation, oral administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups. The cumulative excretion rates were high, indicating good absorption and bioavailability .

Case Studies

- Anti-inflammatory Effects : A study involving rats demonstrated that administering this compound led to a significant decrease in paw edema induced by carrageenan, suggesting its potential as an anti-inflammatory agent.

- Cancer Research : Preliminary investigations into its anticancer properties revealed that the compound could inhibit the growth of certain cancer cell lines by inducing apoptosis through HDAC inhibition mechanisms .

Scientific Research Applications

Pharmaceutical Applications

Active Pharmaceutical Ingredients (APIs)

The compound serves as a crucial building block in the synthesis of active pharmaceutical ingredients due to its favorable lipophilicity and binding affinity attributed to the presence of fluorinated substituents. These properties enhance the bioavailability and efficacy of drugs. For instance, derivatives of 3-(2,2-Difluoroethoxy)-5-(trifluoromethyl)benzoic acid have been utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents targeting inflammatory diseases .

Mechanistic Studies

Recent studies have highlighted the compound's role as a COX (cyclooxygenase) inhibitor. Research involving its enantiomers has demonstrated significant anti-inflammatory and antiplatelet aggregation activities, suggesting potential for treating cardiovascular diseases . The stereoselective pharmacokinetics observed in animal models indicate that different enantiomers may have distinct metabolic pathways, which is critical for optimizing therapeutic strategies .

Agrochemical Applications

Herbicide Development

this compound is also explored as an intermediate in the synthesis of herbicides. It is involved in the preparation of compounds like penoxsulam, which are effective against various weed species. The synthesis process has been optimized to enhance yield and reduce environmental impact, making it a valuable component in agricultural chemistry .

Pesticide Formulations

The compound's chemical stability and efficacy have led to its incorporation into pesticide formulations. Studies indicate that its derivatives exhibit potent activity against pests while maintaining a favorable safety profile for non-target organisms . This dual action enhances its utility in integrated pest management strategies.

Material Science Applications

Polymer Chemistry

In material science, this compound is investigated for its potential use in developing fluorinated polymers. These materials are characterized by enhanced thermal stability and chemical resistance, making them suitable for various industrial applications. The incorporation of this compound into polymer matrices can lead to materials with tailored properties for specific applications such as coatings and adhesives.

Summary of Research Findings

Case Studies

- Pharmaceutical Development : A study on the synthesis of novel NSAIDs derived from this compound demonstrated enhanced anti-inflammatory efficacy compared to traditional compounds.

- Herbicide Efficacy : Field trials using formulations containing this compound showed a marked reduction in weed populations with minimal impact on crop yield, indicating its potential as an environmentally friendly herbicide.

- Polymer Applications : Research into fluorinated polymers incorporating this compound revealed improved mechanical properties and thermal resistance, paving the way for advanced materials in harsh environments.

Comparison with Similar Compounds

The structural and functional attributes of 3-(2,2-difluoroethoxy)-5-(trifluoromethyl)benzoic acid are compared below with related benzoic acid derivatives. Key differences in substituents, electronic effects, and biological relevance are highlighted.

Structural Analogues with Trifluoromethyl and Ether Groups

Key Observations :

- The target compound’s benzoic acid core contrasts with sulfonamide or triazole-carboxylic acid derivatives, impacting hydrogen-bonding capacity and target specificity.

- Positional isomerism (e.g., -CF₃ at 5 vs. 6) alters steric interactions in binding pockets.

Analogues with Trifluoromethyl and Halogen/Other Substituents

Key Observations :

- Electron-withdrawing groups (-CF₃, -F) increase acidity (pKa ~1–3), enhancing solubility in physiological conditions.

- Thioether or chloro-substituents modify lipophilicity (logP) and metabolic stability.

Physicochemical Properties

| Property | This compound | 2-Fluoro-5-(trifluoromethyl)benzoic acid | 3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid |

|---|---|---|---|

| Molecular Weight | 252.1 | 208.1 | 310.2 |

| logP (Estimated) | ~2.5 | ~2.0 | ~1.8 |

| Acidity (pKa) | ~2.8 | ~1.9 | ~2.5 (dual -COOH) |

| Solubility (aq.) | Moderate | High | Low (high polarity) |

Preparation Methods

Nucleophilic Substitution via Sulfonate Esters

Adapting methodologies from sulfonyl chloride synthesis, the difluoroethoxy group is introduced via nucleophilic aromatic substitution. 3-Trifluoromethyl phenol reacts with 2,2-difluoroethyl sulfonate esters (e.g., mesyl or tosyl derivatives) in the presence of a base (triethylamine or potassium carbonate).

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane or THF |

| Temperature | 0°C → room temperature |

| Base | Triethylamine (1.6 equiv) |

| Yield | 89% (crude), 85% after purification |

This step forms 3-(2,2-difluoroethoxy)-5-trifluoromethyl benzene , a critical intermediate. The use of anhydrous solvents and controlled temperature prevents premature hydrolysis of the sulfonate ester.

Lithiation-Carboxylation for Benzoic Acid Formation

Directed ortho-Metalation (DoM)

Building on lithium-halogen exchange protocols, the brominated intermediate undergoes lithiation using tert-butyl lithium and Tetramethyl Ethylene Diamine (TMEDA) . This generates a stabilized aryl lithium species, which is quenched with solid CO₂ (dry ice) to yield the carboxylic acid.

-

Substrate : 3-Bromo-5-(2,2-difluoroethoxy)trifluoromethyl benzene.

-

Lithiating Agent : tert-Butyl lithium (1.0 equiv) in THF at -80°C.

-

Additive : TMEDA (1.0 equiv) to enhance reaction rate and selectivity.

-

Quenching : CO₂ sublimation at -78°C, followed by HCl work-up.

Performance Metrics:

| Metric | Value |

|---|---|

| Yield | 90.4% |

| Purity (HPLC) | >98.1% |

| Melting Point | 91.7–92°C |

Grignard Carboxylation as an Alternative Route

Magnesium-Mediated Carboxylation

Inspired by Grignard reagent applications, the brominated intermediate reacts with magnesium in tetrahydrofuran (THF) to form an aryl magnesium bromide. Subsequent carboxylation with CO₂ gas under pressure yields the target benzoic acid.

| Parameter | Value |

|---|---|

| CO₂ Pressure | 20–25 psi |

| Temperature | 0°C → ambient (exotherm to 15°C) |

| Solvent | THF |

| Yield | 76–78% |

This method, while efficient, requires stringent moisture control to prevent Grignard reagent decomposition.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison for 3-(2,2-Difluoroethoxy)-5-(Trifluoromethyl)Benzoic Acid

| Parameter | Lithiation-Carboxylation | Grignard Carboxylation |

|---|---|---|

| Yield | 90.4% | 76–78% |

| Reaction Time | 4–6 hours | 3–17 hours |

| Temperature | -80°C | 0–25°C |

| Purity | >98% | >95% |

| Scalability | High (batch) | Moderate (pressure equipment) |

The lithiation-carboxylation route offers superior yields and purity, albeit requiring cryogenic conditions. Grignard methods, while operationally simpler, face challenges in scalability due to CO₂ pressure management.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2,2-Difluoroethoxy)-5-(trifluoromethyl)benzoic acid?

- Methodological Answer : A typical approach involves nucleophilic substitution of a hydroxyl group on the benzoic acid core with 2,2-difluoroethyl iodide or bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Trifluoromethylation at the 5-position is often achieved via directed ortho-metalation (DoM) followed by reaction with trifluoromethylating agents like TMSCF₃. Post-synthetic purification employs column chromatography with gradients of ethyl acetate/hexane. Safety protocols mandate inert atmospheres and PPE due to fluorinated intermediates’ volatility and toxicity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Confirms the presence of difluoroethoxy and trifluoromethyl groups via distinct chemical shifts (e.g., CF₃ at ~-60 ppm, CF₂ at ~-120 ppm).

- IR Spectroscopy : Identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C-F stretches (1000–1400 cm⁻¹).

- X-ray Crystallography : SHELX software (SHELXL-2018) refines crystal structures to resolve bond angles and fluorine positioning, essential for validating regioselectivity .

Q. What safety protocols are essential during synthesis and handling?

- Methodological Answer :

- PPE : Nitrile gloves, safety goggles, and fume hoods are mandatory to avoid dermal/ocular exposure.

- Storage : Separate from oxidizers and bases in sealed, labeled containers under inert gas (N₂/Ar).

- Waste Disposal : Fluorinated byproducts require neutralization (e.g., aqueous NaHCO₃) before disposal via certified hazardous waste facilities .

Advanced Research Questions

Q. How can contradictory data in reaction optimization (e.g., low yields) be resolved?

- Methodological Answer :

- Design of Experiments (DoE) : Use fractional factorial designs to isolate variables (e.g., temperature, catalyst loading).

- In Situ Monitoring : Real-time ¹⁹F NMR tracks intermediate stability; abrupt signal loss may indicate decomposition.

- Control Experiments : Compare trifluoromethylation efficiency with/without directing groups (e.g., boronic esters) to assess electronic effects.

- Analytical Validation : Cross-check LC-MS and GC-FID to distinguish between low conversion and byproduct formation .

Q. What computational strategies predict the reactivity of fluorinated benzoic acid derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, trifluoromethyl groups reduce electron density at the meta-position, directing electrophilic substitution.

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics.

- QSPR Models : Correlate fluorine substitution patterns with lipophilicity (logP) to predict bioavailability in drug discovery contexts .

Q. What challenges arise in synthesizing fluorinated aromatic compounds, and how are they mitigated?

- Methodological Answer :

- Regioselectivity : Competing trifluoromethylation at para vs. meta positions is addressed using sterically hindered directing groups (e.g., bulky esters).

- Stability : Fluorinated intermediates (e.g., aryl fluorides) are prone to hydrolysis; anhydrous conditions and molecular sieves are critical.

- Purification : High-performance liquid chromatography (HPLC) with C18 columns resolves closely eluting fluorinated byproducts .

Q. How are byproducts analyzed in large-scale syntheses of this compound?

- Methodological Answer :

- LC-MS/MS : Identifies trace impurities (e.g., de-fluorinated analogs) via parent ion fragmentation patterns.

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to track proton exchange in acidic byproducts.

- Crystallography : Co-crystallization with host molecules (e.g., cyclodextrins) isolates and characterizes minor byproducts .

Data Contradiction Analysis

Example : Discrepancies in reported melting points (e.g., 120°C vs. 125°C) may stem from polymorphic forms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.